

# spectroscopic data for (R)-Xyl-SDP (NMR, IR, MS)

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## Compound of Interest

Compound Name: (R)-Xyl-SDP  
CAS No.: 917377-75-4  
Cat. No.: B3182573

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## Spectroscopic Data Guide: (R)-Xyl-SDP Technical Identity & Core Properties

(R)-Xyl-SDP belongs to the SDP series of ligands developed by the Qi-Lin Zhou group.<sup>[1][2]</sup> It features a rigid 1,1'-spirobiindane backbone that imparts exceptional stability and enantioselectivity in asymmetric hydrogenations and C-C bond-forming reactions.<sup>[1][2]</sup>

| Property          | Data  |
|-------------------|---|
| Systematic Name   | (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindene |
| Common Name       | (R)-Xyl-SDP   |
| CAS Number        | 917377-75-4   |
| Molecular Formula | C <sub>49</sub> H <sub>50</sub> P <sub>2</sub>  |
| Molecular Weight  | 700.87 g/mol  |
| Appearance        | White to off-white crystalline solid  |
| Optical Rotation  | (c = 1.0, CHCl <sub>3</sub> )   |
| Melting Point     | >300 °C   |

## PART 1: NMR Spectroscopy (Structural Fingerprint)

Nuclear Magnetic Resonance (NMR) is the primary method for validating the identity and purity of **(R)-Xyl-SDP**.<sup>[1][2]</sup> The molecule's

symmetry simplifies the spectra, making any asymmetry (due to oxidation or impurities) immediately apparent.

### 1. Phosphorus-31 NMR (

P)

The

P spectrum is the most critical quality control parameter.<sup>[1][2]</sup>

- Chemical Shift:

-18.3 ppm (s) (in CDCl<sub>3</sub>).<sup>[1][2][3]</sup>

- Multiplicity: Singlet (due to

symmetry, both phosphorus atoms are chemically equivalent).[1]

- Oxidation Marker: Exposure to air converts the phosphine to phosphine oxide.[1][2]
  - Mono-oxide: Two doublets or singlets; one at ~+29.4 ppm (oxidized P) and one at ~-18.3 ppm (free P).[1][2]
  - Di-oxide: A single peak at ~+29.8 ppm.[1][2]
  - Note: Any signal in the positive region (+20 to +40 ppm) indicates sample degradation.[1][2]

## 2. Proton NMR (

H)

The proton spectrum is characterized by the rigid spiro backbone and the distinct methyl groups of the xylyl substituents.[2]

| Region    | Chemical Shift (ppm) | Multiplicity | Integration | Assignment                                      |
|-----------|----------------------|--------------|-------------|---|
| Aromatic  | 7.45 – 6.50          | Multiplet    | 22H         | Aromatic protons (Spiro backbone + Xylyl rings) |
| Backbone  | 3.05 – 2.85          | Multiplet    | 4H          | Spiro-indane benzylic                           |
| Backbone  | 2.40 – 2.15          | Multiplet    | 4H          | Spiro-indane homobenzylic                       |
| Aliphatic | 2.27 / 2.23          | Singlets     | 24H         | Methyl groups on 3,5-dimethylphenyl (Xylyl)     |

- Interpretation: The xylyl methyl groups typically appear as intense singlets around 2.2–2.3 ppm.<sup>[1][2]</sup> Due to the chiral environment, they may split into two closely spaced singlets if the rotation of the P-Aryl bonds is restricted or if the resolution is high, but they often appear as a single coalesced region in routine scans.

### 3. Carbon-13 NMR (

C)

- Key Features:
  - Spiro Carbon: A quaternary carbon signal around 60–65 ppm is diagnostic of the spiro junction.<sup>[1][2]</sup>
  - P-C Coupling: Aromatic carbons attached to phosphorus will show doublet splitting ( ), typically large (~10–20 Hz) for the ipso-carbons.<sup>[1][2]</sup>
  - Methyls: Distinct carbon peaks for the xylyl methyls at ~21.5 ppm.<sup>[1][2]</sup>

## PART 2: Mass Spectrometry (Molecular Confirmation)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.<sup>[1][2]</sup>

- Ionization Method: Electrospray Ionization (ESI) or APCI.<sup>[1][2]</sup>
- Polarity: Positive Mode (+).<sup>[1][2]</sup>
- Observed Ions:
  - : Calculated  
= 701.3460; Found ~701.34.<sup>[1][2]</sup>
  - : Calculated  
= 723.3280; Found ~723.33.<sup>[1][2]</sup>

- Fragmentation: Minimal fragmentation is observed under standard ESI conditions due to the stability of the spiro scaffold.[1][2]

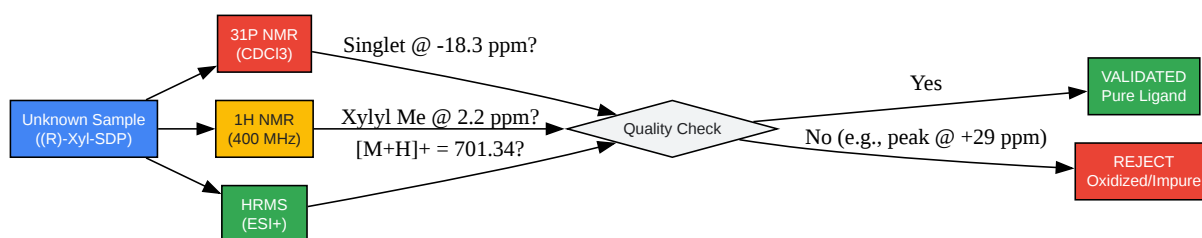
## PART 3: Infrared Spectroscopy (Functional Groups)

IR is less diagnostic than NMR but useful for solid-state verification.[1][2]

- 3050  $\text{cm}^{-1}$ : C-H stretching (Aromatic).
- 2910–2850  $\text{cm}^{-1}$ : C-H stretching (Aliphatic methyls and methylene backbone).[1][2]
- 1450–1435  $\text{cm}^{-1}$ : P-Ph (Phosphorus-Aromatic) deformation bands.[1][2]
- 1100–1200  $\text{cm}^{-1}$ : Absence of strong bands here confirms the absence of P=O (phosphine oxide), which would appear strongly at  $\sim 1150\text{--}1200\text{ cm}^{-1}$ .

## Experimental Workflow & Logic

The following diagram illustrates the logical flow for characterizing and validating a batch of **(R)-Xyl-SDP**.



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Figure 1: Decision matrix for the spectroscopic validation of **(R)-Xyl-SDP**.

## References

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